molecular formula C18H22ClNO4 B1666678 [4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride CAS No. 101719-22-6

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride

Cat. No.: B1666678
CAS No.: 101719-22-6
M. Wt: 351.8 g/mol
InChI Key: FQHFXTIXEXOEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is a bioactive chemical compound. It is known for its unique structure, which includes a benzoic acid moiety linked to a p-aminophenoxy group through a pentyloxy chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-aminophenol, which is then reacted with 1-bromopentane to form p-(5-bromopentyloxy)aniline. This intermediate is further reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-(5-(p-nitrophenoxy)pentyloxy)benzoic acid, while reduction could produce p-(5-(p-aminophenoxy)pentyloxy)benzoic acid derivatives .

Scientific Research Applications

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is unique due to its specific pentyloxy chain length, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications .

Properties

CAS No.

101719-22-6

Molecular Formula

C18H22ClNO4

Molecular Weight

351.8 g/mol

IUPAC Name

[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride

InChI

InChI=1S/C18H21NO4.ClH/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-22-16-8-4-14(5-9-16)18(20)21;/h4-11H,1-3,12-13,19H2,(H,20,21);1H

InChI Key

FQHFXTIXEXOEDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
Reactant of Route 2
Reactant of Route 2
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
Reactant of Route 3
Reactant of Route 3
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
Reactant of Route 4
Reactant of Route 4
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
Reactant of Route 5
Reactant of Route 5
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
Reactant of Route 6
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.